molecular formula C27H21N3O3 B164480 m-Coelenterazine CAS No. 132063-57-1

m-Coelenterazine

Cat. No.: B164480
CAS No.: 132063-57-1
M. Wt: 435.5 g/mol
InChI Key: BGKKKPQDOCVBAW-UHFFFAOYSA-N
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Description

Overview of Imidazopyrazinone-Based Bioluminescence Systems

Bioluminescence, the emission of light by living organisms, is a captivating natural phenomenon observed across a vast array of species, particularly in marine environments. britannica.comcinz.nz At the heart of many of these light-emitting systems is a class of compounds known as imidazopyrazinones. cinz.nznih.gov These molecules, characterized by a core structure of fused imidazole (B134444) and pyrazine (B50134) rings, function as luciferins—substrates that undergo oxidation catalyzed by an enzyme called luciferase to produce light. scispace.comillinois.edu

The general mechanism of imidazopyrazinone bioluminescence involves the luciferase-catalyzed oxidation of the luciferin (B1168401) by molecular oxygen. scispace.comvliz.be This reaction forms a high-energy peroxide intermediate, often a dioxetanone, which then decomposes to release a photon of light, resulting in the excited state of the product, an oxyluciferin. scispace.comillinois.edu A key feature of many marine bioluminescent systems, including those utilizing coelenterazine (B1669285), is that they are ATP-independent, unlike the well-known firefly luciferin-luciferase system. scispace.comnih.gov

Imidazopyrazinone-based systems are responsible for the light emission in a wide range of marine organisms, including jellyfish, ctenophores, crustaceans, and some fish. scispace.comwikipedia.org The most common luciferins within this class are coelenterazine and Cypridina luciferin (also known as vargulin). cinz.nzmdpi.com The color of the emitted light, typically in the blue-green part of the spectrum, is influenced by the specific chemical structure of the luciferin and the microenvironment provided by the luciferase. cinz.nzsi.edu This blue-green light is well-suited for transmission through seawater. britannica.com

Table 1: Key Components of Imidazopyrazinone Bioluminescence

ComponentFunctionExamples
Luciferin The substrate that is oxidized to produce light.Coelenterazine, Cypridina luciferin (Vargulin), Furimazine
Luciferase The enzyme that catalyzes the oxidation of the luciferin.Renilla luciferase (RLuc), Gaussia luciferase (GLuc), NanoLuc (Nluc)
Photoprotein A pre-charged complex of luciferin, oxygen, and apoprotein, triggered by ions like Ca2+ to emit light.Aequorin, Obelin
Product The molecule remaining after the light-emitting reaction.Coelenteramide (B1206865), Oxyluciferin

Significance of m-Coelenterazine in Advanced Luminescence Systems

The native coelenterazine molecule has been a cornerstone of bioluminescence research and applications. However, the quest for improved properties such as brighter and more stable light emission, as well as red-shifted wavelengths for better tissue penetration in in vivo imaging, has driven the synthesis of numerous coelenterazine analogs. scispace.comnih.gov

Among these analogs, This compound has garnered significant attention. The "m" in its name refers to the meta-position of the substituent on one of its phenyl rings. This specific structural modification alters the electronic and steric properties of the molecule, leading to enhanced characteristics compared to the native compound.

The significance of this compound and other analogs lies in their ability to create advanced luminescence systems with tailored properties. For instance, the development of the NanoLuc luciferase, an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, was coupled with the creation of a novel imidazopyrazinone substrate called furimazine. acs.orgnih.gov This engineered enzyme-substrate pair produces a much brighter and more stable luminescence than traditional systems like those using firefly or Renilla luciferases. nih.govresearchgate.net

The modification of the coelenterazine structure, as seen in this compound and other derivatives, allows for:

Enhanced Luminescence: Some analogs exhibit significantly higher light output with specific luciferases.

Altered Emission Spectra: Structural changes can shift the emission wavelength, with a particular interest in developing red-shifted probes for deep-tissue imaging. nih.gov

Improved Stability: Modifications can increase the compound's resistance to auto-oxidation. wikipedia.org

"Glow-type" Kinetics: Certain analogs, when paired with engineered luciferases, produce a prolonged, stable light emission, which is advantageous for many assay formats. acs.orgmuni.cz

The development of these advanced systems, often involving a combination of protein engineering and synthetic chemistry to create novel luciferin analogs like this compound, has greatly expanded the utility of bioluminescence in biological research, from reporter gene assays to sensitive in vivo imaging. nih.govmdpi.com

Table 2: Comparison of Selected Coelenterazine Analogs and their Properties

AnalogKey Feature/ApplicationReference
Coelenterazine h Higher luminescence intensity with aequorin. fujifilm.com fujifilm.com
DeepBlueC™ (Coelenterazine 400a) Blue-shifted emission (~400 nm), useful for BRET applications. interchim.frbiotium.com interchim.frbiotium.com
Furimazine Substrate for NanoLuc, providing exceptionally bright and stable luminescence. acs.orgnih.gov acs.orgnih.gov
This compound Modified photophysical properties due to meta-substitution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132063-57-1

Molecular Formula

C27H21N3O3

Molecular Weight

435.5 g/mol

IUPAC Name

7-benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15),11,13-heptaene-3,13-diol

InChI

InChI=1S/C27H21N3O3/c31-19-8-6-17(7-9-19)13-23-27(33)30-24-15-18-14-20(32)10-11-21(18)25(24)28-22(26(30)29-23)12-16-4-2-1-3-5-16/h1-11,14,31-33H,12-13,15H2

InChI Key

BGKKKPQDOCVBAW-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N=C4C(=N3)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)O

Isomeric SMILES

C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N3)CC5=CC=CC=C5)N=C(C4=O)CC6=CC=C(C=C6)O

Canonical SMILES

C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N3)CC5=CC=CC=C5)N=C(C4=O)CC6=CC=C(C=C6)O

Synonyms

1H-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one, 5,10-dihydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)-

Origin of Product

United States

Ii. Biosynthetic Pathways of M Coelenterazine

Identification of Natural Amino Acid Precursors: L-Tyrosine and L-Phenylalanine

The building blocks of m-Coelenterazine have been identified through isotopic labeling experiments. nih.gov Seminal research on the deep-sea luminous copepod, Metridia pacifica, demonstrated that this compound is synthesized from specific free L-amino acids. osti.govosti.gov By feeding the copepods deuterium-labeled L-Tyrosine and L-Phenylalanine, scientists were able to show through mass spectrometry that the resulting this compound molecule incorporated these labeled precursors. nih.govosti.gov

The findings conclusively established that the biosynthesis of the this compound core structure requires two molecules of L-Tyrosine and one molecule of L-Phenylalanine. nih.gov This was a landmark discovery, providing the first direct experimental evidence of the specific amino acid origins of this widely distributed luciferin (B1168401) in a marine organism. nih.govosti.gov This foundational knowledge has since guided all subsequent research into the downstream steps of the biosynthetic pathway. researchgate.netplos.org

Precursor Amino AcidNumber of Molecules RequiredRole in this compound Structure
L-Tyrosine2Forms two of the three ring structures
L-Phenylalanine1Forms the third ring structure

Proposed Tripeptide Intermediates (e.g., Phe-Tyr-Tyr "FYY")

Following the identification of the amino acid precursors, the next logical step was to determine how they are assembled. The most widely accepted hypothesis suggests the formation of a tripeptide intermediate which then undergoes cyclization and further modification to form the final this compound structure. plos.orgnih.gov Based on the precursor molecules, the proposed tripeptide is Phenylalanyl-Tyrosyl-Tyrosine, commonly abbreviated as Phe-Tyr-Tyr or "FYY". researchgate.netresearchgate.net

This model proposes that the three amino acids are first linked together in a specific sequence (FYY). researchgate.net This linear tripeptide would then be enzymatically processed to form the characteristic imidazopyrazinone core of this compound. nih.gov Two main mechanisms have been considered for the formation of this tripeptide: it could be assembled by non-ribosomal peptide synthetases, which build peptides without an mRNA template, or it could be cleaved from a larger, ribosomally-translated protein that contains the "FYY" motif. nih.govresearchgate.net

Enzymatic Systems Implicated in this compound Biosynthesis (e.g., Isopenicillin-N-Synthase Homologs)

The search for the enzymes responsible for converting the proposed FYY tripeptide into this compound has pointed towards a specific class of enzymes: Isopenicillin-N-Synthase (IPNS) homologs. nih.govplos.org IPNS is an enzyme known for its role in creating the heterocyclic structures of penicillin. nih.gov These enzymes are part of a larger superfamily of non-heme, iron-dependent oxygenases that are capable of performing complex cyclization reactions. researchgate.netplos.org

The hypothesis is that an IPNS-like enzyme catalyzes the critical cyclization steps of the FYY tripeptide to form the imidazopyrazinone skeleton of this compound. researchgate.net This connection was made after bioinformatic analyses of organisms believed to produce this compound, which revealed genes encoding proteins with significant similarity to bacterial IPNS. plos.orgnih.gov The presence of these specific enzyme homologs in luminous organisms capable of biosynthesis, and their absence in non-luminous relatives, provides strong correlational evidence for their involvement. nih.govresearchgate.net

Transcriptomic Analysis for Biosynthetic Pathway Elucidation

To identify the specific genes involved in this compound biosynthesis, researchers have turned to transcriptomic analysis. frontiersin.org This approach involves sequencing all the RNA transcripts in an organism to get a snapshot of the active genes. maxapress.com By comparing the transcriptomes of luminous organisms that can synthesize this compound with those of closely related non-luminous species that cannot, scientists can pinpoint genes that are uniquely expressed in the luminous organisms. researchgate.netresearchgate.net

A key study analyzed the transcriptomes of 24 different ctenophore species. nih.govplos.org This comparative analysis led to the discovery of a group of genes encoding IPNS homologs that were consistently present in the luminous species but absent from the non-luminous ones. frontiersin.orgresearchgate.net Crucially, these candidate genes were found to contain the "FYY" peptide motif within their coding sequence. plos.orgnih.gov This finding strongly supports the model where a larger protein containing the FYY sequence is produced and then acted upon by an IPNS-like enzymatic domain to generate this compound. researchgate.netnih.gov

Research FindingOrganism(s) StudiedImplication for Biosynthesis
Identification of IPNS homolog genes containing the "FYY" motif. plos.org24 species of ctenophores (luminous and non-luminous)These genes are strong candidates for encoding the machinery for this compound synthesis.
Absence of the specific IPNS homolog/"FYY" genes in non-luminous species. nih.govfrontiersin.orgNon-luminous ctenophoresStrengthens the correlation between these specific genes and the ability to synthesize this compound.
The identified genes show high sequence conservation across diverse luminous species. nih.govLuminous ctenophoresSuggests a common and evolutionarily important biosynthetic pathway.

Challenges and Unresolved Aspects in Biosynthetic Pathway Delineation

Despite significant progress, the complete biosynthetic pathway of this compound remains to be fully delineated, and several challenges persist. researchgate.net The primary challenge is the lack of direct experimental evidence confirming the function of the candidate genes and enzymes. frontiersin.orgnih.gov While transcriptomic data provides strong correlational links, the definitive role of the IPNS homologs and the FYY-containing peptides has not yet been proven through in vitro enzymatic assays or gene knockout experiments. researchgate.netnih.gov

The exact biochemical mechanism, including all intermediate steps and the full suite of enzymes involved, is still unknown. frontiersin.orgresearchgate.net It is unclear whether the FYY sequence is cleaved from a larger precursor protein before or after cyclization, and what other modifications are necessary to produce the final, active luciferin. nih.gov Overcoming these hurdles will likely require successful laboratory cultivation of the producer organisms, such as ctenophores, to enable advanced genetic manipulation techniques like CRISPR-Cas9 gene editing to functionally test the candidate genes. researchgate.netnih.gov The inherent difficulties in studying these often delicate marine organisms have slowed progress in fully validating the proposed pathway. biorxiv.org

Iii. Chemical Synthesis of M Coelenterazine and Its Analogs

Overview of Synthetic Strategies for the Imidazopyrazinone Core

The fundamental structure of m-Coelenterazine is the 3,7-dihydroimidazo[1,2-a]pyrazin-3-one core. Historically, the synthesis of this core was achieved by the acid-mediated condensation of a coelenteramine intermediate (an appropriately substituted 2-aminopyrazine) with a keto-aldehyde segment. clockss.orgjocpr.com While this method was foundational, it often resulted in moderate yields of 40-45% and faced limitations, particularly in the synthesis of the required keto-aldehyde precursors. clockss.org

Modern synthetic approaches have largely shifted to palladium-catalyzed cross-coupling reactions to build the key coelenteramine precursors. clockss.orgillinois.edu These strategies typically start from commercially available and often halogenated 2-aminopyrazines. By employing reactions such as Suzuki-Miyaura, Stille, and Negishi couplings, various substituents can be introduced at specific positions on the pyrazine (B50134) ring with high efficiency and selectivity. illinois.eduresearchgate.net For instance, a common precursor, 2-amino-3,5-dibromopyrazine (B131937), can be selectively functionalized to introduce the necessary aryl groups found in the final coelenterazine (B1669285) structure. illinois.edunih.govresearchgate.net

Another significant advancement involves the condensation step itself. Improved methods utilize keto-acetal segments instead of keto-aldehydes for the final cyclization with the aminopyrazine derivative. This modification has been shown to produce the imidazopyrazinone heterocycle in much higher yields. researchgate.net These strategic improvements have made the synthesis of the imidazopyrazinone core more flexible and efficient, paving the way for the creation of a vast library of coelenterazine analogs.

Established Methodologies for this compound Synthesis

The construction of the substituted aminopyrazine backbone of this compound is a critical phase of its total synthesis. Palladium-catalyzed cross-coupling reactions have become the methods of choice for this purpose, offering high yields and functional group tolerance.

The Suzuki–Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming the carbon-carbon bonds necessary for the this compound framework. researchgate.net A common strategy involves the coupling of a halogenated 2-aminopyrazine (B29847) with an appropriate arylboronic acid. For example, 2-amino-3-benzyl-5-bromopyrazine can be coupled with various arylboronic acids to introduce diverse substituents at the C-6 position of the final imidazopyrazinone structure. nih.gov Similarly, 2-amino-5-iodo-3-bromopyrazine can undergo selective Suzuki-Miyaura coupling at the more reactive 5-position. clockss.org In some syntheses, a triflate group is used as the electrophilic partner instead of a halide, which can be advantageous. An imidazo[1,2-a]pyrazine (B1224502) 6-O-triflate, for instance, can undergo a Suzuki-Miyaura coupling reaction to introduce aryl groups, although this can sometimes be accompanied by an unexpected oxidation to yield dehydrocoelenterazine (B1496532) analogs. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate. thno.org

Table 1: Examples of Suzuki-Miyaura Coupling in this compound Analog Synthesis

Reactant 1Reactant 2CatalystProductReference
2-Amino-3-benzyl-5-bromopyrazine(4-(benzyloxy)phenyl)boronic acidPd(PPh₃)₄2-Amino-3-benzyl-5-(4-(benzyloxy)phenyl)pyrazine nih.gov
5-Iodo-3-bromo-2-aminopyrazine(4-methoxyphenyl)boronic acidPd(dppf)Cl₂2-Amino-3-bromo-5-(4-methoxyphenyl)pyrazine clockss.org
2-Amino-3-benzyl-5-bromopyrazine(4-methoxyphenyl)boronic acidPd(PPh₃)₄2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine researchgate.net
3-Benzyl-5-bromopyrazin-2-aminePhenylboronic acidPd(PPh₃)₄3-Benzyl-5-phenylpyrazin-2-amine thno.org

The Stille coupling reaction provides an alternative to the Suzuki-Miyaura method, utilizing organostannane (tin) reagents instead of organoboron compounds. organic-chemistry.org This reaction has been effectively used to synthesize 2-amino-5-arylpyrazines, which are key precursors for coelenterazine analogs. illinois.edu Researchers have successfully cross-coupled various arylstannanes with 2-amino-5-bromopyrazine (B17997) or 3,5-disubstituted 2-aminopyrazines in moderate to good yields. illinois.eduresearchgate.net A key intermediate, 2-amino-3-benzyl-5-(4-(methoxymethoxy)phenyl)pyrazine, has been synthesized via a Stille coupling between 3-benzyl-5-bromo-2-aminopyrazine and an organostannane reagent in the presence of a palladium catalyst. jocpr.com While effective, the primary disadvantage of this method is the toxicity associated with the tin-based reagents and byproducts. organic-chemistry.org

Negishi-type coupling reactions, which involve the reaction of an organozinc reagent with an organohalide catalyzed by a nickel or palladium complex, are particularly valued for their high regioselectivity. thieme-connect.com This feature is especially useful when working with dihalogenated pyrazines. For instance, in the synthesis starting from 2-amino-3,5-dibromopyrazine, a Negishi coupling with benzylzinc chloride selectively occurs at the C-3 position to yield 2-amino-3-benzyl-5-bromopyrazine, leaving the bromine at the C-5 position available for subsequent functionalization. nih.govresearchgate.net This high degree of selectivity was not achieved with Stille or Suzuki-Miyaura reactions under similar conditions. researchgate.net This method, which can be initiated from inexpensive starting materials like pyrazin-2-amine, has enabled the gram-scale synthesis of high-purity this compound. thieme-connect.com

Synthesis of Derivatized m-Coelenterazines

The functional versatility of the imidazopyrazinone core allows for extensive derivatization, a key strategy for developing analogs with enhanced or novel properties such as brighter luminescence, shifted emission wavelengths, or improved stability. scispace.com Modifications are typically made at the C-2, C-6, and C-8 positions of the core structure, as the imidazopyrazinone backbone itself is essential for the luminescence reaction. scispace.commdpi.com For example, introducing electron-donating groups at these positions has been a common approach to modulate the electronic structure and thus the luminescent output. scispace.com Novel analogs have been created by substituting the benzyl (B1604629) group at the C-8 position with a phenyl group or by introducing bulky groups like benzodioxans at the C-6 position. nih.govmdpi.com

Controlling the position of substitution (regioselectivity) is paramount in the synthesis of specific this compound analogs. Chemists employ various strategies to achieve this control. One powerful approach involves the use of di-halogenated pyrazines where the halogens exhibit different reactivity, or where the choice of coupling reaction dictates the site of functionalization. researchgate.netnih.gov

As mentioned previously, the Negishi coupling of 2-amino-3,5-dibromopyrazine with benzylzinc chloride selectively installs the benzyl group at the C-3 position. nih.govresearchgate.net The remaining bromine at the C-5 position can then be replaced using a different coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a second, different substituent. nih.gov Another strategy uses 5-iodo-3-bromo-2-aminopyrazine; the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions allows for selective functionalization at the C-5 position first. clockss.orgresearchgate.net Furthermore, directed metalation techniques using hindered magnesium and zinc amide bases (like TMPMgCl·LiCl) can achieve successive and highly regioselective functionalization of chloropyrazines, providing a precise route to complex, polyfunctionalized precursors for coelenterazine synthesis. nih.govresearchgate.net

Introduction of Specific Substituents

The modification of the coelenterazine core through the introduction of specific substituents is a key strategy for developing analogs with tailored properties. Research has established several synthetic routes that allow for the precise placement of various functional groups on the imidazopyrazinone scaffold. These methods primarily leverage modern cross-coupling reactions, enabling the synthesis of a diverse library of coelenterazine derivatives.

A significant advancement in this area involves the use of palladium-catalyzed cross-coupling reactions with halogenated aminopyrazine intermediates. researchgate.net For instance, a versatile approach starts with 5-iodo-3-bromo-2-aminopyrazine, which allows for regio- and chemo-selective Suzuki-Miyaura or Sonogashira coupling reactions. researchgate.netclockss.org This method facilitates the introduction of a wide range of substituents at different positions of the aminopyrazine core, which is a key building block for the final imidazopyrazinone structure. researchgate.net The subsequent condensation of these modified aminopyrazines with keto-acetal segments yields the desired coelenterazine analogs in much higher yields compared to older methods that used keto-aldehydes. clockss.org

This strategy has been successfully applied to create analogs with diverse electronic substituents on the aromatic groups. researchgate.net For example, derivatives with electron-donating groups, such as methoxy (B1213986) (m-OCH3) and hydroxyl (m-OH) on the C6 phenol (B47542) moiety, have been synthesized. researchgate.net Similarly, substituents designed to extend the resonance system, like 1-naphthyl and α-styryl groups at the C8 position, have been introduced to modify the molecule's properties. researchgate.net

Another effective method involves the Suzuki-Miyaura cross-coupling of 5-bromopyrazin-2-amine with various arylboronic acids. nih.gov This reaction serves as the initial step to introduce substituted aryl groups, which, after condensation with methylglyoxal (B44143) in an acidic medium, yield the target coelenterazine derivatives. nih.gov This pathway has been used to synthesize analogs where the phenol's hydroxyl group is replaced by bromine (Br-Cla) and the p-cresol (B1678582) and benzyl moieties are substituted with a methyl group and a hydrogen atom, respectively. nih.gov The synthesis of other C-6 substituted analogs, including those with chloro (Cl-Cla) and hydroxyl (OH-Cla) groups, also follows this modified pathway. nih.gov

The development of these synthetic routes has been crucial for creating structurally diverse coelenterazine analogs, including those with various heterocyclic motifs. researchgate.netresearchgate.net These robust methods often avoid the harsh reaction conditions of previous syntheses, thereby expanding the range of accessible functional groups and substituents. researchgate.net

Substitution PositionSubstituent TypeKey Reaction / MethodReference
C-5Various (acid-stable)Suzuki-Miyaura/Sonogashira coupling with 5-iodo-3-bromo-2-aminopyrazine researchgate.net
C-6 (Phenol Moiety)Electron-donating groups (e.g., m-OCH3, m-OH)Not specified researchgate.net
C-6 (Aryl Group)Bromine, Chlorine, HydroxylSuzuki-Miyaura cross-coupling with 5-bromopyrazin-2-amine nih.gov
C-8Extended resonance systems (e.g., 1-naphthyl, α-styryl)Not specified researchgate.net
R(2) PositionVarious heterocyclic motifs, substituted aromatic groupsPalladium-catalyzed cross-coupling reactions researchgate.netresearchgate.net

Strategies for Gram-Scale Synthesis of this compound

The increasing use of coelenterazine-based systems in research has driven the development of efficient, large-scale synthetic strategies. Moving from laboratory-scale to gram-scale and even kilogram-scale production requires robust and high-yield chemical processes. Several successful strategies have been reported to achieve the synthesis of coelenterazine in high purity and significant quantities. researchgate.net

One prominent gram-scale synthesis approach involves a new application of two Negishi-type coupling reactions. researchgate.net This method utilizes inexpensive starting materials and catalysts, beginning with pyrazin-2-amine, to produce highly pure coelenterazine suitable for in vivo applications. researchgate.net

Another powerful strategy focuses on the efficient coupling of key intermediates. A disclosed method for making coelenterazine on scales ranging from 25 grams to multiple kilograms involves the coupling of 4-(5-amino-6-benzylpyrazin-2-yl)phenol (B116718) (intermediate 7) with 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one (B15377986) (intermediate 14). justia.com The progress of this coupling reaction is carefully monitored by reverse phase HPLC, and the reaction is quenched once the starting material is consumed or the coelenterazine product begins to decompose, typically within 16 to 28 hours. justia.com The final product can be isolated as a salt, such as a hydrochloride salt, to improve stability and handling. justia.com When silyl-protected starting materials are used in this coupling reaction, yields of approximately 50% to 70% can be achieved. justia.com

Researchers have also developed large-scale processes to synthesize enhanced coelenterazine analogs. pasteur.frmnhn.fr These efforts have led to the gram-scale synthesis of various luciferins derived from coelenterazine, demonstrating the adaptability of the synthetic platforms. pasteur.frgoogle.fr These synthetic pathways provide access to a wide diversity of imidazo[1,2‑a]pyrazines, some of which have shown superior properties compared to the natural compound. pasteur.fr

Synthesis StrategyKey Intermediates / Starting MaterialsReported ScaleReported YieldReference
Negishi-type couplingPyrazin-2-amineGram-scaleHigh purity researchgate.net
Condensation / Coupling4-(5-amino-6-benzylpyrazin-2-yl)phenol and 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one25 g, 100 g, multi-kilogram50-70% (with silyl-protected precursors) justia.com
Diverse Imidazo[1,2-a]pyrazine SynthesisNot specified in detailGram-scaleNot specified pasteur.frmnhn.frgoogle.fr

Iv. Molecular Mechanisms of M Coelenterazine Luminescence

Chemiluminescence Reaction Mechanism

Chemiluminescence is the emission of light resulting from a chemical reaction without the need for an external light source for excitation. core.ac.uk The process for coelenterazine (B1669285) generally follows a two-step mechanism involving the oxygenation of its imidazopyrazinone core. mdpi.commdpi.com

The chemiluminescence of m-Coelenterazine is initiated by an oxidative decarboxylation reaction. mdpi.comnih.gov In this process, the coelenterazine molecule is peroxidized by molecular oxygen. mdpi.com This initial step involves the transfer of an electron or a hydrogen atom from the coelenterazine to an oxidizing agent, which generates a radical intermediate. This radical is then oxygenated to produce a peroxide. core.ac.uk In aprotic solvents, the reaction often starts with the deprotonation of the N-7 nitrogen to form a coelenterazine anion, which then reacts with oxygen at the C-2 position. mdpi.com

Following the initial oxygenation, a crucial high-energy intermediate is formed. The resulting nucleophilic peroxide moiety performs an intramolecular attack on the C-3 carbonyl group, leading to the formation of a highly unstable, four-membered cyclic peroxide known as a dioxetanone. mdpi.comnih.govscispace.com This dioxetanone intermediate is essential for chemiexcitation. core.ac.uknih.gov Its instability leads to almost instantaneous thermolysis or decomposition. mdpi.commdpi.com The breakdown of the dioxetanone ring involves decarboxylation, releasing a molecule of carbon dioxide (CO2) and forming the light-emitting product, coelenteramide (B1206865), in an excited state. mdpi.comscispace.com Studies have also suggested the potential involvement of other dioxetane intermediates, though these may lead to non-luminescent degradation pathways. nih.gov

The decomposition of the dioxetanone intermediate leads to the formation of coelenteramide in a singlet excited state. mdpi.commdpi.com This excited molecule is the light emitter. Coelenteramide can exist in several ionic forms, each with a characteristic light emission wavelength. scispace.comresearchgate.netnih.gov The specific form of the emitter is influenced by the reaction conditions. mdpi.com

The primary light emitters include:

Amide anion: This is considered the most common light emitter in both chemiluminescence and bioluminescence, typically producing blue light. mdpi.comnih.gov

Phenolate (B1203915) anion: Formed by the deprotonation of the p-hydroxyl group on the R1 ring of coelenteramide, this species also emits in the blue to blue-green range. nih.govscispace.com

Pyrazine-N(4) anion: This form is associated with the longest wavelength emissions, often observed in the presence of alkali. researchgate.netnih.gov

Unionized neutral form: This species emits at the shortest wavelengths, generally in the violet-to-blue range. mdpi.comnih.gov

Table 1: Light Emitters of Coelenteramide and their Emission Maxima

Light Emitter Form Typical Maximum Emission Wavelength (λmax)
Unionized Neutral Form 386–423 nm scispace.comnih.gov
Amide Anion 435–458 nm scispace.comnih.gov
Phenolate Anion (from ion-pair state) 465–479 nm scispace.comnih.gov
Phenolate Anion 480–490 nm scispace.comnih.gov
Pyrazine-N(4) Anion 530–565 nm scispace.comnih.gov

This table is interactive. You can sort and filter the data.

The solvent and pH of the reaction medium significantly impact the chemiluminescence of this compound. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are known to facilitate the reaction, especially at acidic pH. nih.govmdpi.com The ability of the solvent to support the deprotonation of the imidazopyrazinone core is crucial for the initial oxygenation step. nih.gov

The pH of the solution plays a critical role in determining the efficiency and kinetics of light emission. semanticscholar.org This pH-dependency is largely attributed to the chemical equilibrium of the dioxetanone intermediate. mdpi.comsemanticscholar.org At acidic pH, the dioxetanone is expected to be in a neutral state, while in basic media, it is deprotonated. mdpi.comsemanticscholar.org The thermolysis of the neutral dioxetanone is associated with a higher activation energy but can lead to more efficient chemiexcitation and higher light output compared to its anionic form. mdpi.comsemanticscholar.org Conversely, increasing the pH can sometimes lead to an inhibition of chemiluminescence. nih.gov However, for some coelenterazine analogs, basic conditions have been shown to enhance chemiluminescence efficiency. mdpi.com

Table 2: Effect of pH on Chemiluminescence of a Coelenterazine Analog in Aprotic Solvents

Solvent pH Condition Relative Maximum Light Emission (Emax) Relative Total Light Output (Area)
DMSO Acidic (pH 5.2) 100% 100%
DMSO Basic (NaOH 0.1 M) 222% 88%
DMF Acidic (pH 5.2) 100% 100%
DMF Basic (NaOH 0.1 M) 1253% 96%

Data adapted from a study on a dibrominated coelenterazine analog, with values presented as a percentage relative to the acidic condition for each solvent. semanticscholar.org This table is interactive. You can sort and filter the data.

Bioluminescence Reaction Mechanism

Bioluminescence is a form of chemiluminescence that is catalyzed by an enzyme called luciferase. core.ac.ukmdpi.com In marine organisms, coelenterazine serves as the substrate, or luciferin (B1168401), for these enzymatic reactions. nih.gov

The bioluminescent reaction of coelenterazine involves its oxidation, catalyzed by a specific luciferase, using molecular oxygen. nih.govrsc.orgnih.gov This enzymatic catalysis significantly enhances the efficiency of the light-emitting reaction. The general mechanism mirrors that of chemiluminescence, proceeding through the formation of a high-energy dioxetanone intermediate from the oxidation of the luciferase-bound coelenterazine. core.ac.ukrsc.org The subsequent decarboxylation of this intermediate produces an excited-state coelenteramide, which then emits a photon of light as it relaxes to its ground state. nih.govrsc.org The specific luciferase involved can influence the color of the emitted light, with wavelengths typically ranging from 454 to 493 nm. rsc.org Different luciferases, such as those from Renilla (Rluc) and Gaussia (Gluc), utilize coelenterazine to produce light. rsc.org Unlike firefly bioluminescence, the coelenterazine system does not require ATP. rsc.org The enzyme's active site provides a specific environment that facilitates the reaction, and in some cases, is thought to aid in the deprotonation of the coelenteramide to form the light-emitting phenolate anion. nih.gov

Photoprotein-Mediated Luminescence (e.g., Aequorin)

Unlike luciferase-catalyzed reactions that consume coelenterazine and oxygen upon mixing, photoproteins like aequorin exist as stable complexes pre-charged with a coelenterazine derivative and molecular oxygen. nih.govnih.gov Aequorin, isolated from the jellyfish Aequorea victoria, is a 21.4 kDa protein that contains three EF-hand type Ca²⁺-binding sites. nih.govpnas.orgucl.ac.uk The active photoprotein holds a stabilized 2-peroxycoelenterazine intermediate within its hydrophobic binding cavity. nih.govnih.gov

The emission of light is not enzymatic in the classical sense, as the "substrate" is already bound and has reacted with oxygen. Instead, the process is triggered by an allosteric modulator: calcium ions. nih.gov The binding of Ca²⁺ to the EF-hand domains induces a conformational change in the protein. pnas.orgucl.ac.uk This structural shift facilitates the intramolecular oxidation and subsequent decarboxylation of the bound 2-peroxycoelenterazine, leading to the formation of an excited-state coelenteramide. qmul.ac.uknih.gov As this excited molecule relaxes to its ground state, it releases energy in the form of a flash of blue light, typically with a maximum emission wavelength of around 465 nm. nih.gov

After the light-emitting flash, the spent complex consists of apoaequorin and the product, coelenteramide. nih.gov The photoprotein can be regenerated by incubating the apoaequorin with fresh coelenterazine, dissolved oxygen, and a chelating agent like EDTA to remove any remaining Ca²⁺. nih.govnih.gov The properties of the luminescence, such as Ca²⁺ sensitivity and emission kinetics, can be altered by using synthetic coelenterazine analogues or by mutagenesis of the apoaequorin protein. nih.govnih.gov For instance, replacing the three native cysteine residues in aequorin with serine results in a modified protein with equal or greater luminescence activity, suggesting cysteine is important for regeneration but not the catalytic light-emitting step. nih.govnih.gov

Table 1: Properties of Aequorin Reconstituted with this compound and its Analogues

Data sourced from references nih.govthermofisher.com.


Energy Transfer Processes (e.g., to Green Fluorescent Protein)

In many bioluminescent organisms, including the jellyfish Aequorea victoria, the color of the light emitted in vivo is green, not the blue light produced by the isolated photoprotein aequorin. jst.go.jpsci-hub.se This color shift is the result of a secondary process known as Bioluminescence Resonance Energy Transfer (BRET). BRET is a mechanism of energy transfer between a light-emitting donor molecule and a fluorescent acceptor molecule, occurring without the emission of a photon. berthold.comnih.gov

In the jellyfish, the donor is the excited-state coelenteramide produced within the aequorin complex, and the acceptor is the Green Fluorescent Protein (GFP). jst.go.jpillinois.edu The energy from the excited coelenteramide is transferred via a radiationless dipole-dipole interaction to the chromophore of a nearby GFP. nih.govpnas.org This excites the GFP, which then emits a photon of green light (with a maximum at approximately 509 nm) as it returns to its ground state. sci-hub.senih.gov For this energy transfer to be efficient, the emission spectrum of the donor (aequorin) must overlap with the excitation spectrum of the acceptor (GFP), and the two proteins must be in very close proximity (typically within 10-100 Å). nih.govnih.gov

The BRET phenomenon is not limited to the aequorin-GFP system. A widely used research tool employs a similar principle using Renilla luciferase (RLuc), which also uses coelenterazine as its substrate. nih.govnih.gov Different versions of BRET have been developed for research applications, varying the luciferase and fluorescent protein partners, as well as the coelenterazine substrate.

Table 2: Common BRET Systems Involving Coelenterazine or its Analogues

Data sourced from references berthold.comnih.govpnas.orgbasicmedicalkey.com. Note: NanoBRET uses a coelenterazine analogue, furimazine.


Theoretical and Computational Investigations of Luminescence Mechanisms

Theoretical and computational chemistry provides powerful tools to investigate the intricate details of the luminescence mechanisms of coelenterazine and its analogues at a molecular level. researchgate.net These studies help to elucidate the geometries and electronic structures of the molecules involved, particularly the transient excited states that are difficult to characterize experimentally. ups-tlse.frnih.govacs.org

Methods such as Complete Active Space Second-Order Perturbation Theory (CASPT2) and Time-Dependent Density Functional Theory (TD-DFT) have been employed to model the processes. ups-tlse.frnih.govacs.org These investigations have revealed significant differences between the states responsible for fluorescence and those responsible for chemiluminescence. acs.org For example, theoretical studies on coelenteramide, the light-emitter, show that the chemiluminescent state involves a much larger charge transfer over a longer distance compared to the fluorescent states. acs.org Furthermore, the amide moiety of the coelenteramide structure is predicted to be non-planar in the chemiluminescent state, a key distinction from the planar conformation in its fluorescent states. acs.org

Computational models also explore the influence of the molecular environment, such as solvent polarity and the specific hydrogen-bonding network within a protein's active site, on the spectral properties of the light-emitter. nih.govacs.org For aequorin, computational studies have highlighted the importance of hydrogen bonds between amino acid residues like His16, Tyr82, and Trp86 and the coelenteramide product in determining the final emission spectrum. nih.gov

These theoretical approaches are not only explanatory but also predictive. By understanding the structure-property relationships, such as how conjugation, electronic effects, and steric hindrance influence the emission wavelength, researchers can theoretically design novel coelenterazine analogues with desired properties. nih.gov For instance, based on theoretical regularities, coelenteramide analogues have been designed in silico to produce a full rainbow of emission colors, expanding the potential applications of this bioluminescent system. nih.gov

V. Structure Activity Relationships Sar in M Coelenterazine Analogs

Impact of Substitutions on Luminescence Properties

Strategic substitution at various positions on the coelenterazine (B1669285) imidazopyrazinone core has profound effects on the resulting bioluminescence. These modifications can modulate the electronic environment of the chromophore, thereby altering the energy of the light-emitting state. rsc.org

The color of the light emitted by coelenterazine analogs can be tuned by chemical modifications, resulting in either a red-shift (to longer wavelengths) or a blue-shift (to shorter wavelengths).

Red-Shifts: Introducing electron-rich groups, which can extend the electronic conjugation of the imidazopyrazinone core, generally leads to a red-shift in the emission wavelength. rsc.org For instance, attaching an aryl moiety to the C-8 position of furimazine has been shown to cause a significant red-shift while maintaining a reasonable light output. researchgate.net Similarly, the introduction of a 4-quinoline group at the C-8 position of a furimazine analog resulted in a red-shift of approximately 100 nm. mdpi.com Conjugating fluorescent dyes to the C-2 or C-6 positions is another effective strategy to achieve red-shifted bioluminescence. mdpi.com For example, a C-6 modified analog, 6-Nile-R-CTZ, exhibited a characteristic resonance energy transfer peak at 650 nm. mdpi.com The use of coelenterazine-v as a substrate for Renilla luciferase (RLuc) and its mutants can also shift the bioluminescence spectrum to longer wavelengths by nearly 40 nm. msu.ru

Blue-Shifts: Conversely, modifications that decrease the electron density or alter the conformation of the molecule can lead to blue-shifted emissions. C-6 position-modified analogs generally exhibit blue-shifted bioluminescence spectral peaks around 400 nm with RLuc derivatives. mdpi.com For example, the commercially available analog DeepBlueC™, which lacks hydroxyl groups at both the C-2 and C-6 positions, luminesces in the blue region with NanoLuc and RLuc. mdpi.com While many C-6 substituted analogs show a blue-shift compared to native coelenterazine, some still exhibit a red-shift relative to DeepBlueC™. rsc.org For instance, a C-6 analog with an amino group (B2) displayed a 70 nm red-shift compared to DeepBlueC™. rsc.org

The following table summarizes the emission maxima of various coelenterazine analogs with different luciferases:

AnalogLuciferaseEmission Max (nm)Reference
Native CoelenterazineApoaequorin465 biotium.com
Coelenterazine hApoaequorin475 biotium.com
Coelenterazine cpApoaequorin442 biotium.com
Coelenterazine hcpApoaequorin444 biotium.com
Coelenterazine fApoaequorin473 biotium.com
Coelenterazine nApoaequorin467 biotium.com
Coelenterazine ipApoaequorin441 biotium.com
Coelenterazine fcpApoaequorin452 biotium.com
Coelenterazine iApoaequorin476 biotium.com
Coelenterazine eApoaequorin405, 465 biotium.com
Coelenterazine 400a (DeepBlueC™)Renilla luciferase~400 biotium.com
6-FITC-CTZRLuc8.6-535522 mdpi.com
6-Nile-R-CTZRLuc8.6-535650 mdpi.com
M2NanoLuc~500 nih.gov
M2ALuc16~530 nih.gov
M2RLuc86SG~570 nih.gov

The intensity of the bioluminescent signal is a critical parameter for many applications and can be significantly altered by substitutions on the coelenterazine molecule. Modifications at the C-2, C-6, and C-8 positions of the imidazopyrazinone core are particularly influential. scispace.com

Enhanced Intensity: Certain substitutions can lead to a dramatic increase in light output. For example, coelenterazine h, a synthetic derivative, exhibits a 16-fold higher luminescence intensity than native coelenterazine. caymanchem.com The aequorin complex with coelenterazine hcp is reported to be 190 times more intense than that with native coelenterazine. biotium.com Similarly, coelenterazine f and coelenterazine ip complexes with aequorin are almost 20 and 50 times brighter, respectively. biotium.com The NanoLuc luciferase, when paired with the synthetic substrate furimazine, produces a signal about 150 times more intense than the RLuc/coelenterazine system. jst.go.jp

Reduced Intensity: Conversely, some modifications can decrease luminescence intensity. For instance, the coelenterazine i-aequorin complex has only about 3% of the intensity of the native complex. biotium.com

The relative luminescence intensity of various coelenterazine analogs with apoaequorin is presented in the table below:

AnalogRelative Luminescence CapacityRelative IntensityReference
Native Coelenterazine1001.00 biotium.com
Coelenterazine h0.8210 biotium.comcaymanchem.com
Coelenterazine cp0.9515 biotium.com
Coelenterazine hcp0.67190 biotium.com
Coelenterazine f0.8018 biotium.com
Coelenterazine n0.260.01 biotium.com
Coelenterazine ip0.5447 biotium.com
Coelenterazine fcp0.57135 biotium.com
Coelenterazine i0.700.03 biotium.com
Coelenterazine e0.504 biotium.com

The duration of the bioluminescent signal, often characterized by its half-life, is another key property that can be tuned through chemical modification. This is particularly important for applications requiring either a rapid flash of light or a prolonged glow.

Extended Half-Life: Some analogs are designed to produce a long-lasting luminescent signal. For example, EnduRen™, a protected form of coelenterazine-h, has a half-life of 5–11 hours in cell culture medium, compared to the 17- to 25-minute half-life of unprotected coelenterazine substrates. promega.com This increased stability is achieved by protecting the site of oxidation with ester or oxymethyl ether groups, which are cleaved by intracellular esterases to release the active substrate. promega.com Certain C-6 substituted analogs, such as B5 and B6, also exhibit a much longer half-decay life compared to DeepBlueC™ and native coelenterazine. rsc.org

Shortened Half-Life: In contrast, other analogs are designed for rapid signal decay. For instance, aequorin charged with coelenterazine hcp has a shortened decay half-life time. nih.gov

The half-rise time, which is related to the kinetics of the light-emitting reaction, is also affected by the coelenterazine analog used. The following table shows the half-rise times for various coelenterazine analogs with apoaequorin:

AnalogHalf-rise Time (s)Reference
Native Coelenterazine0.4-0.8 biotium.com
Coelenterazine cp0.15-0.3 biotium.com
Coelenterazine e0.15-0.3 biotium.com
Coelenterazine f0.4-0.8 biotium.com
Coelenterazine fcp0.4-0.8 biotium.com
Coelenterazine h0.4-0.8 biotium.com
Coelenterazine hcp0.15-0.3 biotium.com
Coelenterazine i8 biotium.com
Coelenterazine ip1 biotium.com
Coelenterazine n5 biotium.com

Correlation between Structure and Enzyme Affinity

The affinity of a coelenterazine analog for its partner luciferase is a crucial determinant of the efficiency of the bioluminescent reaction. Structural modifications to the coelenterazine molecule can significantly impact this affinity.

Substitutions at the C-2, C-6, and C-8 positions of the imidazopyrazinone core can act as highly specific recognition sites for the enzyme. scispace.com These substitutions are critical not only for binding to the active site but also for ensuring the proper orientation of the luciferin (B1168401) within the active site to maximize the quantum yield of the bioluminescent reaction. scispace.com

For example, studies with Gaussia luciferase (GLuc) have shown that the enzyme has a high affinity for coelenterazine, with a calculated binding energy of up to -114 kJ/mol. plos.org The catalytic cavity of GLuc accommodates the coelenterazine molecule, and specific amino acid residues, such as arginine 76, play a crucial role in anchoring the substrate and facilitating its oxidation. plos.org

Structural Features Influencing Specificity and Activatable Properties

Beyond modulating the intrinsic luminescence properties, chemical modifications of coelenterazine can be used to confer specificity for particular enzymes or to create "activatable" probes that only become luminescent in the presence of a specific biological trigger.

Enzyme Specificity: The C-8 position of coelenterazine has been identified as a key determinant for specificity towards serum albumins, which can act as pseudo-luciferases. mdpi.com For instance, the coelenterazine indicators S6 and S6h were found to be highly specific for human serum albumin (HSA) and bovine serum albumin (BSA), respectively. nih.gov This specificity is thought to arise from subtle differences in the amino acid residues within the binding pockets of these proteins. nih.gov

Activatable Probes: "Caged" coelenterazine analogs are designed to be non-luminescent until a specific chemical or enzymatic event removes a "caging" group, thereby releasing the active luciferin. This strategy has been used to develop probes for various enzymes and biological molecules. For example, coelenterazine derivatives have been designed to be activated by β-galactosidase, allowing for the monitoring of gene expression. nih.gov Another approach involves creating probes that are activated by nitroreductase, an enzyme often found in hypoxic tumor environments. researchgate.net In these probes, a nitrobenzyl group masks the coelenterazine, and its reduction by nitroreductase triggers a rearrangement that releases the luminescent substrate. researchgate.net

Heavy-Atom Effect in m-Coelenterazine Derivatives for Specific Biological Activities

The introduction of heavy atoms, such as bromine or iodine, into the coelenterazine structure can have significant consequences for its photophysical and biological properties. This "heavy-atom effect" enhances the rate of intersystem crossing, the process by which a molecule in an excited singlet state transitions to a triplet state. mdpi.complos.org

While this transition can decrease the fluorescence quantum yield, it can also be harnessed for specific applications. nih.gov For example, the chemiexcitation of brominated coelenterazine analogs can lead to the formation of triplet states, which can then react with molecular oxygen to generate cytotoxic singlet oxygen. mdpi.com This forms the basis for a light-free form of photodynamic therapy, where the chemiluminescent reaction itself triggers the production of a cancer-killing agent. mdpi.comnih.gov

Studies have shown a heavy-atom-dependent anticancer activity in halogenated coelenterazine derivatives, with the toxicity increasing in the order of hydroxyl < chlorine < bromine. mdpi.comnih.gov This effect was found to be more pronounced in breast and prostate cancer cell lines. mdpi.com

Vi. Advanced Research on M Coelenterazine Derivatives and Analogs

Design and Synthesis of Novel Derivatives for Enhanced Properties

The design and synthesis of new m-Coelenterazine derivatives are centered on improving key bioluminescent features like intensity, stability, and color. researchgate.netnih.gov Researchers have focused on modifying the imidazopyrazinone core, particularly at the C-6 and C-8 positions, to tune the electronic and steric properties of the molecule. researchgate.net These modifications influence the energy level of the light-emitting species, coelenteramide (B1206865), thereby altering the emission spectrum.

One common strategy to achieve red-shifted light, which is advantageous for deep-tissue imaging due to lower light scattering and absorption by biological tissues, involves extending the π-conjugation of the imidazopyrazinone core. researchgate.netnih.gov For instance, introducing electron-donating groups, such as m-OCH3 and m-OH, on the C-6 phenol (B47542) moiety or adding an extended resonance system like a 1-naphthyl or α-styryl group at the C-8 position has resulted in significant red shifts in the emission spectra. researchgate.net However, not all modifications that produce a red shift are practical; the α-styryl analogue was noted for maintaining a sufficiently high light intensity suitable for tissue penetration. researchgate.net

Another approach involves the synthesis of derivatives to enhance the brightness and stability of the bioluminescent signal. Modifications at the C-6 position have been extensively explored. rsc.orgrsc.org A series of analogs with various substituents at this position were designed based on DeepBlueC™, a known coelenterazine (B1669285) analog. rsc.org It was found that introducing electron-rich groups of suitable sizes, such as an amino group or a sulfur-containing thienyl group, could lead to enhanced bioluminescence intensity and better kinetic characteristics when paired with Renilla luciferase (Rluc). rsc.org This is attributed to favorable interactions with amino acid residues in the active site of the luciferase. rsc.org Similarly, the introduction of hydrophobic moieties has been employed to improve cell membrane permeability, leading to enhanced bioluminescent signals in live cells. thno.org

The bromination of the imidazopyrazinone scaffold has also been investigated as a strategy to obtain derivatives with enhanced properties. mdpi.com A dibrominated analog demonstrated superior luminescence in terms of total light output and emission lifetime in aprotic media and showed enhanced chemiluminescence in aqueous solutions when triggered by superoxide (B77818) anions. mdpi.com

The following table summarizes the properties of some synthesized this compound derivatives.

Derivative Name/ModificationTarget PropertyKey FindingReference(s)
α-styryl analogue Red-shifted emissionShowed a significant red shift while maintaining high light intensity. researchgate.net
C-6 Amino-substituted derivative (B2) Enhanced intensity & kineticsDisplayed higher bioluminescence intensity and improved kinetics with Rluc compared to native coelenterazine. rsc.org
Dibrominated analog Enhanced light output & lifetimeShowed superior total light output and emission lifetime. mdpi.com
C-6 styryl derivatives (101) Red-shifted emission with mutantsProduced significantly red-shifted emission with Rluc8 and Rluc8.6 mutants. scispace.com
C-6 m-methoxy/m-hydroxy analogs (104, 110) Red-shifted emissionResulted in red-shifted emissions with photoproteins from Aequorea and Obelia. scispace.com

Development of Caged this compound Derivatives

"Caged" luciferins represent a significant innovation for controlling bioluminescence both spatially and temporally. frontiersin.org These are chemically modified, inactive forms of the substrate that can be "uncaged" or activated by a specific stimulus. frontiersin.orgmdpi.com The caging strategy typically involves attaching a bulky protective group to a critical functional site on the coelenterazine molecule, such as the C-3 carbonyl group. scispace.com This caging group sterically hinders the luciferin (B1168401) from interacting with the luciferase active site, thus preventing the bioluminescent reaction. frontiersin.org

The release of the active luciferin is triggered by an external signal, which cleaves the caging group. frontiersin.org Various stimuli can be used for uncaging, including:

Light: Specific wavelengths of UV irradiation can be used to photolytically remove the caging group. frontiersin.orgmdpi.com This allows for precise spatial and temporal control over the initiation of the bioluminescent signal.

Enzymes: Cages can be designed to be substrates for specific enzymes. nih.gov For example, derivatives have been synthesized with a β-galactose cage that is cleaved by the enzyme β-galactosidase. nih.gov This allows for the detection of specific enzyme activity through the production of light.

Specific Analytes: Cages can be designed to react with and be removed by specific small molecules or ions, such as reactive oxygen species or copper ions. frontiersin.org

One of the key advantages of caged derivatives is the potential to prolong the bioluminescent signal. scispace.com For example, caged derivatives of DeepBlueC™ were developed that significantly increased the signal half-life from about 5 minutes to over an hour, which is beneficial for long-term imaging experiments. scispace.com Similarly, caged derivatives have been designed to address the instability and auto-oxidation of coelenterazine by blocking the carbonyl group of the imidazopyrazinone moiety until activation. nih.gov

Caged Derivative TypeActivation StimulusKey FeatureApplication ExampleReference(s)
Photoactivatable UV LightSpatial and temporal control of bioluminescence.Imaging in animal models. frontiersin.orgmdpi.com
β-Galactosidase-activatable β-Galactosidase enzymeDetection of specific enzyme activity.Monitoring dual gene expression in living cells. nih.gov
Picolinic ester caged-diphenylterazine (pic-DTZ) Copper(II) ionsSelective detection of labile extracellular copper.Assessing changes in copper levels in cancer cell lines. escholarship.org
Caged DeepBlueC™ Spontaneous/Slow releaseProlonged signal half-life (over 1 hour).Improving bioluminescence resonance energy transfer (BRET) assays. scispace.com

Cell-Permeability and Impermeability Studies of Analogs

The ability of coelenterazine analogs to cross the cell membrane is a critical factor for many biological assays. While many applications require cell-permeable substrates to access intracellular luciferases, there is also a significant need for cell-impermeable analogs to study extracellular or cell-surface events, such as receptor trafficking or protein secretion. google.comgoogle.com

Most native coelenterazine and its analogs are highly cell-permeable. google.com However, researchers have successfully designed and synthesized cell-impermeable derivatives. The primary strategy involves covalently attaching a polar group to the coelenterazine core via a linker chain. google.comgoogle.com This polar group, such as an anionic phosphonate (B1237965) moiety, significantly diminishes the molecule's ability to diffuse across the lipid bilayer of the cell membrane. google.comrsc.orgrsc.org

One such derivative, named CoelPhos, was created by alkylating coelenterazine with a linker containing a terminal phosphonate group. rsc.orgrsc.orgresearchgate.net Imaging studies demonstrated that CoelPhos could effectively generate a signal from a luciferase (Gaussia luciferase, GLuc) bound to the outer cell membrane, while no signal was detected from GLuc localized within the cell. rsc.orgresearchgate.net This confirms the impermeability of the derivative and its utility for selectively imaging extracellular events. rsc.org

Conversely, studies have also been conducted to assess and compare the permeability of various analogs. In one study, the membrane permeabilities of eleven different coelenterazine analogs were measured using fish eggs. nih.gov The results showed that while most analogs permeated sufficiently, e-coelenterazine had poor permeability. nih.gov The highest permeability was observed with f-coelenterazine. nih.gov Such studies are crucial for selecting the appropriate analog for experiments involving the regeneration of photoproteins like aequorin in living cells. nih.gov Strategies to enhance cell permeability often involve the introduction of hydrophobic moieties into the substrate's structure. thno.org

Analog Name/TypePermeabilityDesign StrategyApplicationReference(s)
CoelPhos ImpermeableAttachment of a terminal anionic phosphonate group.Imaging of outer membrane-bound luciferases and cell-surface events. rsc.orgrsc.orgresearchgate.net
e-coelenterazine Poorly permeableNaturally occurring analog.Studied for aequorin regeneration but limited by low permeability. nih.gov
f-coelenterazine Highly permeableNaturally occurring analog.Suitable for intracellular assays requiring high substrate concentration. nih.gov
Hydrophobic derivatives Enhanced permeabilityIntroduction of hydrophobic moieties.Improved bioluminescent signals in live cell imaging. thno.org

Fusion Constructs with Other Fluorescent Proteins or Dyes (e.g., Cy5-CTZ)

A powerful strategy to modulate the emission properties of coelenterazine-based systems is to create fusion constructs with other fluorescent molecules. This can be achieved either by genetically fusing a luciferase to a fluorescent protein or by chemically conjugating coelenterazine to a fluorescent dye. frontiersin.orgpnas.org

A prominent example of a chemically conjugated derivative is Cy5-CTZ. frontiersin.orgresearchgate.net In this molecule, the cyanine-5 (Cy5) dye is attached to the C-6 position of the coelenterazine backbone through an acetylene (B1199291) linker. frontiersin.orgresearchgate.net Upon reaction with a suitable luciferase like Renilla luciferase, the energy generated from the oxidation of the coelenterazine moiety is efficiently transferred to the Cy5 dye. This process, known as through-bond energy transfer (TBET), results in near-infrared (NIR) light emission from Cy5. frontiersin.orgresearchgate.net Cy5-CTZ is optically stable, readily passes through the plasma membrane, and emits NIR bioluminescence, making it a valuable tool for deep-tissue imaging. frontiersin.org

Another widely used technique is Bioluminescence Resonance Energy Transfer (BRET). mdpi.com In BRET, a bioluminescent luciferase (the donor) is genetically fused to a fluorescent protein (the acceptor). pnas.orggoogle.com When the luciferase is supplied with its coelenterazine substrate, the energy from the bioluminescent reaction is non-radiatively transferred to the acceptor fluorescent protein, which then emits light at its characteristic longer wavelength. mdpi.com

Several generations of BRET systems have been developed. For example:

BRET1 uses Renilla luciferase (Rluc) as the donor and Enhanced Yellow Fluorescent Protein (eYFP) as the acceptor with native coelenterazine. mdpi.com

BRET2 employs Rluc as the donor with the substrate DeepBlueC™ (also known as coelenterazine 400a) and a green fluorescent protein variant (GFP²) as the acceptor, providing better spectral separation. mdpi.comberthold.com

NanoBRET utilizes the engineered NanoLuc luciferase with its substrate furimazine and a fluorescent ligand that binds to a tag on the protein of interest, offering very bright signals and excellent spectral separation. mdpi.comberthold.com

These fusion constructs have enabled the development of sensitive biosensors for studying protein-protein interactions, receptor activation, and other dynamic cellular processes. researchgate.netacs.org

Construct/SystemComponentsMechanismKey FeatureReference(s)
Cy5-CTZ Coelenterazine chemically conjugated to Cy5 dye.Through-Bond Energy Transfer (TBET)Near-infrared (NIR) emission for deep-tissue imaging. frontiersin.orgresearchgate.netresearchgate.net
BRET (general) Luciferase (e.g., Rluc) genetically fused to a fluorescent protein (e.g., GFP, YFP).Bioluminescence Resonance Energy TransferEnables study of protein-protein interactions and cellular dynamics. pnas.orgmdpi.comgoogle.com
BRET2 Rluc + DeepBlueC™ (substrate) + GFP²BRETImproved spectral separation between donor and acceptor emission. mdpi.comberthold.com
GFP-Aequorin Green Fluorescent Protein fused to Aequorin.Chemiluminescence Resonance Energy Transfer (CRET)Increased quantum yield of Ca²⁺-induced bioluminescence. pnas.orgpnas.org

Vii. Comparative Academic Investigations of M Coelenterazine

Comparison with Other Imidazopyrazinone Luciferins

M-Coelenterazine belongs to the imidazopyrazinone class of luciferins, which includes other well-known compounds like Cypridina luciferin (B1168401) and Coelenterazine-e. frontiersin.orgresearchgate.net While they share a common imidazopyrazinone core responsible for light emission, substitutions on this core structure lead to distinct properties. researchgate.net

Cypridina Luciferin (Vargulin): Both this compound and Cypridina luciferin are utilized by marine organisms to produce light. frontiersin.org However, they are substrates for different luciferases; for instance, Cypridina luciferase (CLuc) specifically uses Cypridina luciferin, while luciferases from organisms like Renilla and Gaussia utilize coelenterazine (B1669285). researchgate.net The two luciferins are chemically related, sharing the imidazopyrazinone chromophore. researchgate.net

Coelenterazine-e: This analog possesses an additional ethyl group, forming an extra ring system. nih.gov It is generally associated with enhanced and red-shifted light emission compared to native coelenterazine. nih.govsemanticscholar.org Studies comparing the chemiluminescence of coelenterazine, coelenterazine-e, and Cypridina luciferin have provided insights into the influence of their structural differences on light-emitting properties. acs.orgresearchgate.net For instance, while coelenterazine-e often shows brighter luminescence than other analogs in aprotic media, it may have a shorter emission lifetime. nih.govsemanticscholar.org

Table 1: Comparison of this compound with Other Imidazopyrazinone Luciferins

Feature This compound Cypridina Luciferin Coelenterazine-e
Core Structure Imidazopyrazinone Imidazopyrazinone Imidazopyrazinone
Key Structural Difference Methyl group at the C-6 phenol (B47542) Different side chains Additional ethyl group forming a ring
Typical Luciferase Renilla, Gaussia, Oplophorus Cypridina luciferase Renilla luciferase
Emission Characteristics Blue light emission Blue light emission Enhanced and red-shifted emission

Differential Interactions with Various Luciferases

The efficacy of this compound as a substrate varies significantly among different luciferases, highlighting the specificity of enzyme-substrate interactions. frontiersin.orgmdpi.com

Renilla Luciferase (RLuc): Renilla luciferase, isolated from the sea pansy Renilla reniformis, is a 36 kDa monomeric enzyme that catalyzes the oxidation of coelenterazine to produce blue light with an emission peak around 480 nm. researchgate.netwikipedia.org this compound and its analogs serve as substrates for RLuc, making it a widely used reporter protein in various biological assays, including Bioluminescence Resonance Energy Transfer (BRET). avantorsciences.commedchemexpress.com

Gaussia Luciferase (GLuc): Derived from the marine copepod Gaussia princeps, GLuc is a small (approximately 19.9 kDa) and naturally secreted luciferase that is known for its bright luminescence. mdpi.comneb.com It oxidizes coelenterazine to produce a strong blue light emission. mdpi.comnih.gov The interaction between GLuc and coelenterazine has been studied using non-oxidizable analogs to understand the binding mechanism within the enzyme's hydrophobic cavity. nih.gov

Oplophorus Luciferase: The deep-sea shrimp Oplophorus gracilirostris possesses a luciferase with broad substrate specificity, including coelenterazine and its analogs. google.com The native enzyme is a heterodimer, but its 19 kDa catalytic subunit has been engineered to create more stable and efficient luciferases. google.comnih.gov

NanoLuc Luciferase (NLuc): NanoLuc is an engineered luciferase derived from the 19 kDa subunit of Oplophorus luciferase. nih.govpromega.com While its preferred substrate is a coelenterazine analog called furimazine, NanoLuc can also utilize native coelenterazine and its derivatives. mdpi.comacs.org The interaction of this compound with NanoLuc can result in significant light emission, although the efficiency may be lower compared to furimazine. mdpi.comacs.org For example, the maximum luminescence of purified NanoLuc with furimazine is approximately 30-fold higher than with native coelenterazine. acs.org

Table 2: Interaction of this compound with Various Luciferases

Luciferase Origin Key Characteristics Interaction with this compound
***Renilla* Luciferase (RLuc)** Renilla reniformis (Sea Pansy) 36 kDa, monomeric, intracellular Efficient substrate, produces blue light (~480 nm)
***Gaussia* Luciferase (GLuc)** Gaussia princeps (Copepod) ~19.9 kDa, secreted, high intensity Efficient substrate, produces bright blue light
***Oplophorus* Luciferase** Oplophorus gracilirostris (Shrimp) Heterodimer, broad substrate specificity Good substrate
NanoLuc Luciferase (NLuc) Engineered from Oplophorus 19.1 kDa, very bright, stable Utilized as a substrate, but with lower efficiency than furimazine

Chemiluminescence versus Bioluminescence Characteristics

This compound can produce light through two distinct processes: chemiluminescence and bioluminescence. illinois.edumdpi.com

Chemiluminescence is the emission of light from a chemical reaction without the involvement of an enzyme. illinois.edu For this compound, this typically occurs in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). illinois.edumdpi.com The reaction is initiated by the oxygenation of the imidazopyrazinone core, leading to the formation of an unstable high-energy peroxide intermediate (dioxetanone). nih.govmdpi.com This intermediate then decomposes, producing an excited-state coelenteramide (B1206865) that emits a photon as it returns to its ground state. illinois.eduscispace.com

Bioluminescence , on the other hand, is an enzyme-catalyzed form of chemiluminescence that occurs in living organisms. illinois.edursc.org In this case, a luciferase enzyme facilitates the oxidation of this compound. illinois.eduworldscientific.com The general mechanism is similar to chemiluminescence, involving the formation of a peroxide intermediate. mdpi.comscispace.com However, the enzymatic environment significantly increases the efficiency of the light-emitting reaction. worldscientific.com

A key difference lies in the efficiency and the nature of the excited state molecule. Bioluminescent reactions generally have a much higher quantum yield (light-producing efficiency) than chemiluminescent reactions. illinois.edu Furthermore, in bioluminescence, the excited-state molecule is typically a phenolate (B1203915) anion, whereas in chemiluminescence, it is often an amide anion. illinois.edu The specific luciferase can also influence the color of the emitted light by stabilizing different intermediates of the reaction. mdpi.com

Table 3: Chemiluminescence vs. Bioluminescence of this compound

Characteristic Chemiluminescence Bioluminescence
Catalyst None (can be triggered by solvents or reactive oxygen species) Luciferase enzyme
Reaction Environment Typically aprotic polar solvents (e.g., DMSO) Aqueous environment within a biological system
Efficiency (Quantum Yield) Lower Significantly higher
Excited State Emitter Primarily amide anion Primarily phenolate anion
Light Emission Control Less specific Highly specific, influenced by the luciferase

Viii. Spectroscopic and Kinetic Characterization in Academic Research

Spectroscopic Methodologies for Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of m-Coelenterazine, as well as for studying the mechanisms of its light-emitting reactions.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, this technique is used to determine its concentration in solution and to observe its characteristic absorption profile. The molecule absorbs light, with its peak absorption (λmax) varying slightly depending on the solvent used. In methanol, this compound exhibits a peak absorption at 435 nm, which gives the compound its distinct yellow color. wikipedia.org In aqueous buffer at a neutral pH, the absorption maximum is observed at a slightly different wavelength. thermofisher.com This absorption is due to the conjugated π-system within the imidazopyrazinone core structure.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents

Solvent λmax (nm)
Methanol 435 wikipedia.org
Aqueous Buffer (pH 7) 427 thermofisher.com

Fluorescence spectroscopy is used to study the properties of the light-emitting product of the bioluminescence reaction, coelenteramide (B1206865). In this process, the excited-state coelenteramide relaxes to its ground state by emitting a photon. The wavelength of this emitted light depends significantly on the specific form of the coelenteramide emitter and the polarity of its microenvironment. scispace.com Several potential emitting species of coelenteramide exist, each with a characteristic fluorescence emission maximum. scispace.com For example, the neutral form is typically observed in non-polar solvents, while the anionic forms are favored in more polar or basic environments. scispace.com

Table 2: Fluorescence Emission Maxima (λmax) of Coelenteramide Emitters

Coelenteramide Emitter Fluorescence λmax (nm)
Neutral Form 386 - 423 scispace.com
Amide Anion 435 - 458 scispace.com
Phenolate (B1203915) Anion (from ion-pair state) 465 - 479 scispace.com
Phenolate Anion 480 - 490 scispace.com

Chemiluminescence spectroscopy measures the light emitted from the chemical reaction between this compound and a luciferase enzyme in the presence of oxygen. The emission maximum of this bioluminescence varies depending on the specific luciferase, as the protein's active site microenvironment influences the energy level of the excited coelenteramide product. scispace.com This variability allows researchers to select specific luciferase-coelenterazine pairs to produce light of different colors. Most natural coelenterazine-dependent luciferases catalyze a reaction that produces blue light. nih.gov

Table 3: Bioluminescence Emission Maxima (λmax) for this compound with Various Luciferases/Photoproteins

Luciferase/Photoprotein Emission λmax (nm)
Oplophorus Luciferase 462 scispace.com
Aequorin 465 scispace.com
Benthosema pterotum Luciferase 475 unive.it

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the molecular structure of synthesized this compound and its derivatives. rsc.org The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the connectivity and chemical environment of each atom in the molecule. chemconnections.org While detailed spectral data for the parent this compound is found within specialized literature, the analysis of its derivatives demonstrates the utility of NMR in verifying the precise location of substitutions on the imidazopyrazinone core. rsc.org The complexity of the spectra reflects the intricate arrangement of aromatic and aliphatic groups within the molecule. rsc.orgresearchgate.net

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS) and using techniques like electrospray ionization (ESI), is routinely used to confirm the identity of this compound. biorxiv.org The analysis typically monitors for the protonated molecule [M+H]⁺. The experimentally measured mass is compared to the calculated exact mass to verify the compound's identity with high accuracy. biorxiv.orgresearchgate.net

Table 4: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Weight 423.5 g/mol nih.gov
Calculated [M+H]⁺ Mass 424.16557 Da researchgate.net

Enzyme Kinetics Studies with this compound and Luciferases

Enzyme kinetics studies are performed to quantify the efficiency and characteristics of the interaction between this compound (the substrate) and its corresponding luciferases (the enzymes). Key parameters determined from these studies include the Michaelis constant (Km) and the maximum velocity (Vmax).

Michaelis Constant (Km): This value represents the substrate concentration at which the enzyme reaction rate is at half of its maximum. A low Km value indicates a high affinity of the luciferase for this compound. unive.it

Maximum Velocity (Vmax): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

These kinetic parameters are critical for comparing the performance of different luciferases or engineered variants and for optimizing bioluminescent assay systems. For example, studies have determined the kinetic constants for native Renilla luciferase and luciferases from other organisms, revealing significant differences in their affinity for this compound and their light output capacity. unive.itrsc.orgrsc.org The kinetic profile, whether a "flash" type with a rapid decay or a "glow" type with sustained light emission, is also a crucial characteristic determined in these studies. msu.ru

Table 5: Selected Enzyme Kinetic Parameters for this compound with Various Luciferases

Luciferase Km (µM) Vmax (Relative Light Units/s) Source
Renilla Luciferase 2.8 ± 0.2 (9.0 ± 0.2) x 10⁹ rsc.org

Michaelis-Menten Kinetics Analysis

The interaction between this compound and its corresponding luciferases, such as Renilla luciferase (RLuc) and Oplophorus luciferase (OLuc), is a classic example of an enzyme-catalyzed reaction that can be described by the Michaelis-Menten model. This model assumes that the enzyme (E) and substrate (S, in this case, this compound) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form the product (P, coelenteramide) and regenerate the free enzyme.

The fundamental equation of Michaelis-Menten kinetics is: v = ( Vmax[S] ) / ( Km + [S] )

Where:

v is the initial reaction velocity.

Vmax is the maximum reaction velocity.

[S] is the substrate concentration.

Km is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax.

In the context of this compound, the reaction velocity is typically measured as the rate of photon emission (luminescence intensity). Experimental data are generated by measuring the initial light intensity at various concentrations of this compound while keeping the luciferase concentration constant. These data, when plotted as reaction velocity versus substrate concentration, typically yield a hyperbolic curve that is characteristic of Michaelis-Menten kinetics. researchgate.net From this curve, the kinetic parameters Km and Vmax can be determined. researchgate.net Luciferases that utilize this compound, such as those from Renilla, Gaussia, and Oplophorus, generally exhibit this behavior, allowing for a standardized method of characterizing their enzymatic efficiency. oup.comnih.gov

Determination of Kinetic Parameters (Km, Vmax, kcat)

The kinetic parameters Km, Vmax, and kcat are crucial for quantifying the efficiency of a luciferase with this compound.

Km (Michaelis Constant): This parameter is an inverse measure of the affinity of the luciferase for this compound. nih.gov A low Km value signifies a high affinity, meaning the enzyme can become saturated at lower substrate concentrations. For instance, a study on a novel luciferase from Bamboo coral (BLuc) determined its Km value for this compound to be 0.256 µM, indicating a high affinity. nih.gov In another study, the Km of wild-type Renilla luciferase (RLuc) for this compound was reported to be approximately 2.9 µM. nih.gov

Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with this compound. It is directly proportional to the enzyme concentration.

kcat (Turnover Number): Also known as the catalytic constant, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vmax / [E]T, where [E]T is the total enzyme concentration. The kcat for wild-type RLuc has been determined to be 3.9 s⁻¹. nih.gov

The ratio kcat/Km is often referred to as the catalytic efficiency or specificity constant, which provides a measure of how efficiently an enzyme converts a substrate into a product.

LuciferaseKm (µM)Vmax (relative units)kcat (s⁻¹)Source
Renilla Luciferase (Wild-Type)2.9 ± 1.0-3.9 ± 0.4 nih.gov
Renilla Luciferase (RLuc8 mutant)1.6 ± 0.2-4.9 ± 0.1 nih.gov
Bamboo Coral Luciferase (BLuc)0.256-- nih.gov

Influence of Environmental Factors on Enzymatic Activity (e.g., pH, temperature, ionic strength, activators, inhibitors)

The enzymatic activity of luciferases with this compound is highly sensitive to environmental conditions.

pH: Most luciferases have an optimal pH range for their activity. For example, Oplophorus luciferase exhibits its highest luminescence at a pH of 9.0. msu.rugoogle.com The luciferase from the Bamboo coral shows optimal activity at pH 8. nih.gov The stability of luciferases from the medusa Periphylla periphylla is also pH-dependent, although they remain highly stable across a broad range of acidic and alkaline pH values. researchgate.net The light emission can also be pH-dependent; for some coelenteramide products, the neutral form emits at around 400 nm, while the deprotonated phenolate anion emits at approximately 470 nm. nih.gov

Temperature: Temperature significantly affects the rate of the bioluminescent reaction. The optimal temperature for Oplophorus luciferase is around 40°C. msu.rugoogle.com This particular luciferase is also noted for its unusual heat resistance, showing activity even above 70°C in partially purified forms. msu.ru In contrast, luciferases from other organisms may have different temperature optima. For instance, the luciferase from Cypridina has a temperature optimum of 30°C. oup.com

Ionic Strength: The concentration of salts in the reaction buffer can influence both the activity and the emission spectrum. For Oplophorus luciferase, the optimal NaCl concentration is between 0.05 M and 0.1 M. msu.ru The luciferase from Periphylla periphylla shows its highest activity at a salt concentration of about 1 M NaCl. researchgate.net Similarly, the Bamboo coral luciferase has its greatest light activity at an NaCl concentration of 0.25 M. nih.gov The emission wavelength of Cypridina luciferase is known to be dependent on the ionic strength of the buffer. oup.com

Activators and Inhibitors: The presence of certain molecules can enhance or inhibit the luciferase reaction. For example, studies have shown that arginine can act as a stabilizing agent for Renilla luciferase, increasing its catalytic efficiency. At concentrations of 0.2 M and 0.3 M, arginine increased the catalytic efficiency by 3.31-fold and 3.08-fold, respectively. nih.gov Similarly, the osmolyte glycine (B1666218) has been shown to improve the kinetics and thermal stability of Renilla luciferase, with the highest catalytic efficiency observed at a concentration of 0.5 M. researchgate.net Conversely, the reaction product, coelenteramide, can act as an inhibitor of Renilla luciferase. nih.gov

LuciferaseFactorOptimal ConditionSource
Oplophorus luciferasepH9.0 msu.rugoogle.com
Oplophorus luciferaseTemperature40°C msu.rugoogle.com
Oplophorus luciferaseIonic Strength (NaCl)0.05-0.1 M msu.ru
Bamboo Coral LuciferasepH8 nih.gov
Bamboo Coral LuciferaseIonic Strength (NaCl)0.25 M nih.gov
Periphylla periphylla luciferaseIonic Strength (NaCl)~1 M researchgate.net
Cypridina luciferaseTemperature30°C oup.com

Molecular Dynamics Simulations in Kinetic Studies

Molecular dynamics (MD) simulations have become a powerful tool for investigating the kinetic and structural properties of the this compound-luciferase reaction at an atomic level. These computational studies provide insights that are often difficult to obtain through experimental methods alone.

For Renilla luciferase, MD simulations have been employed to understand how certain additives affect its enzymatic activity. One study investigated the effect of arginine on the kinetics and stability of Renilla luciferase. The simulations revealed that the presence of 0.2 M arginine reduced the binding of the inhibitory reaction product, coelenteramide, to the active site. This facilitated a more rapid release of the product, thereby increasing the affinity of the luciferase for this compound. nih.govresearchgate.net The simulations also showed an enhanced network of water molecules around the enzyme in the presence of arginine, which is thought to improve stability through the hydrophobic effect. nih.govresearchgate.net

Another study used MD simulations to explore the impact of sorbitol on Renilla luciferase. These simulations demonstrated that at a concentration of 0.4 M, sorbitol facilitates the access of this compound to the enzyme's active site. However, at higher concentrations, sorbitol molecules were found to obstruct the substrate's path to the active site, leading to a decrease in catalytic efficiency. msu.rustanford.edu

MD simulations have also been used to study conformational changes in luciferases upon substrate binding. For Gaussia luciferase, simulations showed that upon binding to this compound, significant conformational changes occur, particularly in the helicity of certain regions, which distinguishes glow-type from flash-type mutants. In studies of Renilla luciferase, molecular docking simulations, a related computational technique, have been used to identify key amino acid residues in the active site that are critical for catalysis and substrate binding. These simulations have highlighted the roles of specific triads of residues, such as D120, E144, and H285, in the catalytic mechanism. nih.gov

These computational approaches, by providing a dynamic view of the enzyme-substrate interaction, are instrumental in deciphering the complex mechanisms that govern the kinetics of this compound bioluminescence and guide the rational design of improved luciferase variants for various biotechnological applications.

Ix. Advanced Research Applications of M Coelenterazine

Bioluminescence Imaging (BLI) in Biological Systems

Bioluminescence imaging (BLI) is a powerful, non-invasive technique used to visualize biological processes in living organisms. This modality relies on the light emitted from a luciferase-catalyzed reaction. M-Coelenterazine serves as a crucial substrate for several marine luciferases, such as Renilla luciferase (Rluc) and Gaussia luciferase (Gluc), which are commonly used as reporter proteins in these systems. pnas.org When this compound is administered to cells or animals expressing these luciferases, it is oxidized in an enzymatic reaction that produces a detectable photon emission, allowing for real-time monitoring of cellular and molecular events.

The use of this compound in conjunction with luciferases like Gluc and Rluc has proven invaluable for in vivo imaging. nih.gov For instance, researchers have successfully used this system to track tumor growth and metastasis, monitor gene expression, and observe the progression of infections. pnas.orgnih.gov The signal generated from the this compound-luciferase reaction can be captured by sensitive cooled charge-coupled device (CCD) cameras, providing quantitative data on the biological process of interest. nih.gov

A significant advancement in this field has been the development of water-soluble derivatives of this compound. nih.gov Native this compound has limited solubility in aqueous solutions, often requiring the use of organic solvents for in vivo administration, which can have toxic effects. Water-soluble analogs overcome this limitation, allowing for administration at higher concentrations without associated toxicity. nih.gov This results in a substantial increase in light output—up to 100-fold greater sensitivity—thereby enhancing the detection of biological processes, especially those involving a small number of cells, such as in early tumor detection. nih.gov

Table 1: Comparison of Native vs. Water-Soluble this compound in BLI

Feature Native this compound Water-Soluble this compound
Solubility Low in aqueous solutions High in aqueous solutions
In Vivo Administration Often requires organic solvents Can be administered in aqueous solutions
Toxicity Potential for solvent-related toxicity Reduced toxicity
Signal Intensity Lower Up to 100-fold higher

| Sensitivity | Good | Excellent, especially for low cell numbers |

Bioluminescence Resonance Energy Transfer (BRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is a powerful and widely used technique for monitoring macromolecular interactions, particularly protein-protein interactions, in living cells. nih.govnih.gov The assay relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. nih.govnuvucameras.com For energy transfer to occur, the donor and acceptor molecules must be in very close proximity, typically less than 10 nanometers apart. nuvucameras.com

In a typical BRET experiment, one protein of interest is fused to a luciferase (the donor), such as Renilla luciferase (Rluc), and the other protein is fused to a fluorescent protein (the acceptor), like Yellow Fluorescent Protein (YFP). nih.gov The addition of this compound, the substrate for Rluc, initiates the bioluminescent reaction, producing blue light. nih.gov If the two proteins of interest interact, bringing the donor and acceptor into close proximity, the energy from the bioluminescent reaction is transferred to the acceptor, which then emits light at its own characteristic wavelength. The ratio of acceptor emission to donor emission is then measured to quantify the interaction.

BRET offers several advantages over its counterpart, Fluorescence Resonance Energy Transfer (FRET), primarily because it does not require an external light source for excitation. nih.govnuvucameras.com This eliminates issues of phototoxicity, direct acceptor excitation, and autofluorescence, leading to a higher signal-to-noise ratio. nih.govnuvucameras.com The development of different BRET systems, such as BRET1 and BRET2, which utilize different this compound analogs and acceptor proteins, has further expanded the applications of this technology. nuvucameras.comthecharestlab.org

Table 2: Key Components of a BRET Assay

Component Role Example
Bioluminescent Donor Emits light upon substrate oxidation Renilla luciferase (Rluc)
Fluorescent Acceptor Accepts energy from the donor and emits light Yellow Fluorescent Protein (YFP)
Substrate Oxidized by the donor to produce light This compound

| Interacting Proteins | Fused to the donor and acceptor | Protein A and Protein B |

Superoxide (B77818) Anion and Reactive Oxygen Species (ROS) Sensing

This compound exhibits chemiluminescence in the absence of a luciferase, a property that has been harnessed for the detection of reactive oxygen species (ROS), particularly the superoxide anion (O₂⁻). mdpi.comnih.gov The oxidation of free this compound can be triggered directly by superoxide anions, leading to the emission of light. nih.gov This makes this compound a sensitive and specific chemiluminescent probe for this highly reactive and biologically significant molecule. nih.gov

The ability to sense superoxide is crucial, as this ROS is involved in a variety of physiological and pathological processes, including cell signaling, inflammation, and oxidative stress. mdpi.com The reaction between this compound and superoxide anion results in the formation of a high-energy dioxetanone intermediate, which then decomposes to produce an excited-state coelenteramide (B1206865) that emits visible light. mdpi.com

Studies have shown that this compound-dependent chemiluminescence is inhibited by superoxide dismutase, an enzyme that scavenges superoxide anions, confirming the specificity of the reaction. nih.gov This method has been used to detect the oxidative burst in neutrophils and to measure superoxide production from mitochondria. nih.govnih.gov The development of novel this compound derivatives with enhanced chemiluminescence in aqueous solutions has further improved the potential for sensitive and dynamic sensing of superoxide anions in biological systems. mdpi.com

Monitoring Intracellular Ion Concentrations (e.g., Ca²⁺)

This compound is a key component of the bioluminescent photoprotein aequorin, which is widely used as an indicator for intracellular calcium (Ca²⁺) concentrations. unife.itabpbio.com Aequorin is a complex formed between the apoprotein apoaequorin, molecular oxygen, and this compound. interchim.fr The binding of Ca²⁺ to aequorin triggers a conformational change that leads to the oxidation of this compound, resulting in the emission of blue light. unife.itucl.ac.uk

To use aequorin as a Ca²⁺ sensor, the gene for apoaequorin is expressed in the cells of interest. These cells are then incubated with this compound, which is cell-permeable and spontaneously binds to the apoaequorin to form the active aequorin probe. unife.it The intensity of the light emitted is proportional to the intracellular Ca²⁺ concentration, allowing for real-time measurements of Ca²⁺ dynamics in various cellular compartments. unife.it

The aequorin-m-Coelenterazine system offers a high signal-to-noise ratio and can measure a broad range of Ca²⁺ concentrations. abpbio.com Different analogs of this compound can be used to modify the Ca²⁺ affinity and light emission properties of aequorin, enabling researchers to tailor the sensor to specific experimental needs. unife.itucl.ac.uk For instance, certain derivatives are used to measure the very high Ca²⁺ concentrations found within organelles like the endoplasmic reticulum. ucl.ac.uk

Detection of Protein-Protein Interactions (BRET assays)

While the outline specifies FRET (Förster Resonance Energy Transfer) assays, it is important to clarify that this compound is directly utilized in BRET (Bioluminescence Resonance Energy Transfer), not FRET, for studying protein-protein interactions. FRET involves energy transfer between two fluorophores, whereas BRET utilizes a bioluminescent donor, like a luciferase that consumes this compound, and a fluorescent acceptor. nih.govnuvucameras.com

As detailed in section 9.2, BRET is a powerful proximity-based assay that leverages the interaction-dependent energy transfer from a luciferase-tagged protein to a fluorescent protein-tagged partner. nih.govnih.gov The initiation of this process is the oxidation of this compound by the luciferase. nih.gov This technique is highly sensitive for detecting both stable and transient protein interactions within the natural context of a living cell. nih.gov The versatility of BRET allows for real-time monitoring of these interactions, providing kinetic data that is often difficult to obtain with other methods. researchgate.net

Reporter Gene Assays

This compound is a fundamental reagent in reporter gene assays that employ marine luciferases like Renilla and Gaussia luciferase. interchim.frnih.gov In these assays, the luciferase gene is placed under the control of a specific promoter or regulatory element of interest. The expression of the luciferase, and thus the amount of light produced upon the addition of this compound, serves as a quantitative measure of the activity of that promoter or regulatory element.

These assays are widely used to study gene expression, signal transduction pathways, and the effects of various stimuli or drugs on cellular processes. promega.jp Renilla luciferase is often used as a secondary reporter in dual-luciferase assays to normalize the results obtained from a primary reporter, such as firefly luciferase, which uses a different substrate (D-luciferin). interchim.fr This allows for more accurate and reliable data by controlling for variations in transfection efficiency and cell number.

Secreted luciferases like Gaussia luciferase offer the advantage of non-destructive sampling, as the reporter protein is released into the cell culture medium. nih.govpromega.jp This allows for repeated measurements over time from the same population of cells, which is particularly useful for studying dynamic processes. promega.jp

High-Throughput Screening (HTS) in Biochemical Research

The robust and sensitive nature of this compound-based assays makes them highly amenable to high-throughput screening (HTS) applications in drug discovery and biochemical research. Reporter gene assays and BRET assays, in particular, can be adapted to a microplate format, allowing for the rapid screening of large libraries of chemical compounds.

In HTS, these assays can be used to identify compounds that modulate a specific biological pathway or protein-protein interaction. For example, a BRET assay could be used to screen for small molecules that disrupt the interaction between two disease-relevant proteins. Similarly, a reporter gene assay could be used to identify compounds that activate or inhibit a particular signaling pathway. The bright signal and low background of these bioluminescent assays provide a large dynamic range, which is essential for the reliable identification of hits in an HTS campaign. The commercial availability of stabilized this compound formulations and optimized assay reagents has further facilitated the integration of these powerful tools into HTS workflows. interchim.fr

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Renilla luciferase
Gaussia luciferase
Yellow Fluorescent Protein (YFP)
Apoaequorin
Aequorin
Coelenteramide
D-luciferin
Firefly luciferase

Luminescence-Induced Optogenetic Probes

The convergence of bioluminescence and optogenetics has led to the development of innovative probes that allow for the control of cellular activities without the need for external light sources. mdpi.comnih.gov This approach, often termed bioluminescent-optogenetics (BL-OG), utilizes the light generated from a coelenterazine-luciferase reaction to activate light-sensitive proteins. mdpi.comnih.gov These probes typically consist of a luciferase enzyme fused to a light-activated protein, creating a self-contained system for cellular modulation. mdpi.com

One of the pioneering examples of such a probe is the Luminopsin (LMO) . mdpi.com Luminopsins are chimeric proteins that couple a luciferase with an opsin, a light-sensitive ion channel or pump. nih.gov For instance, LMO3 is a fusion protein comprising slow-burn Gaussia luciferase (sbGLuc) and Volvox Channelrhodopsin-1 (VChR1). nih.govnih.govbiorxiv.org When this compound is introduced, sbGLuc produces bioluminescence, which in turn activates VChR1, leading to neuronal excitation. nih.govnih.govbiorxiv.org This technology has been successfully applied in neuroscience to modulate neuronal activity and control behavior in vivo. nih.govspiedigitallibrary.org The key advantage of this method is the ability to achieve chemogenetic control over optogenetic elements, thereby enabling less invasive and long-term studies. nih.govbioluminescencehub.org

The development of these probes has expanded to include various combinations of luciferases and photosensory domains to image, sense, and control a range of cellular activities and signaling pathways. mdpi.com For example, inhibitory luminopsins (iLMOs) have been created to suppress neuronal activity, demonstrating the versatility of this approach. researchgate.net These tools hold significant promise for both fundamental research and the development of potential therapeutic strategies for neurological disorders. mdpi.comspiedigitallibrary.org

Probe NameLuciferase ComponentLight-Activated ProteinApplication
Luminopsin-3 (LMO3) Slow-burn Gaussia luciferase (sbGLuc)Volvox Channelrhodopsin-1 (VChR1)Neuronal excitation and modulation of behavior in vivo. nih.govnih.govbiorxiv.org
Inhibitory Luminopsin (iLMO) Genetically encoded luciferaseInhibitory opsinSuppression of neuronal firing and bursting activity. researchgate.net
LiPOP1 NanoLucmCherry-CRY2-MLKL fusion proteinWireless control of tumor lysis in living animals. mdpi.com

Bioanalytical Applications in Biochemistry

This compound and its synthetic analogs are extensively used as highly sensitive reporters in a multitude of bioanalytical assays. nih.gov Their utility stems from the high quantum yield of the luciferase-catalyzed reaction and the low background signal in biological samples.

A primary application is in reporter gene assays , where the luciferase gene (commonly Renilla luciferase) is placed under the control of a specific promoter. The resulting bioluminescence upon the addition of this compound provides a quantitative measure of gene expression. biotium.com

Furthermore, this compound is a key component in Bioluminescence Resonance Energy Transfer (BRET) assays, a technology used to study protein-protein interactions in living cells. biotium.com In a BRET assay, one protein of interest is fused to a luciferase (the donor, e.g., Renilla luciferase) and the other to a fluorescent protein (the acceptor, e.g., GFP). If the two proteins interact, the energy from the this compound-luciferase reaction is transferred to the fluorescent protein, which then emits light at its characteristic wavelength. biotium.com

This compound and its derivatives also serve as chemiluminescent probes for the detection of reactive oxygen species (ROS) , such as superoxide anion and peroxynitrite, in cells and tissues. biotium.combiotium.commedchemexpress.com For instance, an assay for superoxide anion detection was developed based on the decarboxylation of coelenterazine (B1669285) to coelenteramide by the superoxide anion, with a detection limit in the picomolar range. nih.gov Similarly, pholasin, a photoprotein that uses a coelenterazine derivative, is widely used to quantify leukocyte ROS production. nih.gov

The Ca²⁺-regulated photoprotein aequorin, which uses this compound as its substrate, is a widely used bioluminescent indicator for measuring intracellular calcium concentrations over a broad range. biotium.com Additionally, aequorin-based inhibition assays have been developed for the direct detection of molecules like dopamine in biological samples. nih.gov

ApplicationThis compound Analog/SystemAnalyte/Process MeasuredKey Features
Reporter Gene Assays Native this compound with Renilla luciferaseGene expressionHigh sensitivity and wide dynamic range. biotium.com
BRET Assays Native this compound with Renilla luciferaseProtein-protein interactionsAllows for real-time monitoring in living cells. biotium.combiotium.com
Superoxide Anion Detection Native this compound with aequorinSuperoxide anionDetection limit of 1.2 pM. nih.gov
ROS Detection Pholasin (utilizes a CTZ derivative)Leukocyte ROS productionUsed to assess respiratory burst response. nih.gov
Calcium Imaging Native this compound with aequorinIntracellular Ca²⁺Measures a broad concentration range (~0.1 µM to >100 µM). biotium.com
Dopamine Detection Aequorin-based inhibition assayDopamine in serum or urineDetection limit of 53 nM. nih.gov
Enhanced Superoxide Sensing MeOBr-ClaSuperoxide anionSignificantly enhanced light emission in aqueous solutions compared to native coelenterazine. mdpi.com

X. Future Research Directions and Outlook

Complete Elucidation of m-Coelenterazine Biosynthetic Pathways

The biosynthesis of coelenterazine (B1669285) has long been a subject of scientific inquiry. researchgate.netplos.org While it is known that some organisms acquire it through their diet, others are capable of de novo synthesis. researchgate.netwikipedia.orgnih.gov Evidence points to ctenophores as likely producers of coelenterazine. researchgate.netnih.gov Studies have demonstrated that the biosynthesis in the copepod Metridia pacifica starts from the amino acids L-tyrosine and L-phenylalanine. researchgate.netnih.gov It is proposed that these precursors form a cyclized "Phe-Tyr-Tyr" (FYY) tripeptide, which is then further modified to create the final coelenterazine structure. plos.org

Despite this progress, the complete enzymatic pathway remains to be fully elucidated. A significant breakthrough was the identification of a non-heme iron oxidase-like enzyme, similar to isopenicillin-N-synthase, as a potential key player in the biosynthetic pathway in ctenophores. researchgate.netplos.org These enzymes were found in luminous ctenophore species but were absent in non-luminous ones. plos.org

Future research will likely focus on:

Identifying and characterizing all enzymes involved in the conversion of the precursor amino acids into this compound. This will involve a combination of transcriptomics, proteomics, and gene knockout studies in model organisms like ctenophores. nih.govresearchgate.net

Reconstituting the biosynthetic pathway in a heterologous host, which would not only confirm the roles of the identified enzymes but also open the door for the biotechnological production of this compound and its derivatives.

Investigating the evolutionary origins of the biosynthetic pathway, which appears to have evolved independently in different marine lineages. nih.gov

Understanding the complete biosynthetic pathway is crucial for ensuring a sustainable supply of this important luciferin (B1168401) and for engineering novel pathways for the production of unique analogs.

Development of Novel Synthetic Routes for Structurally Diverse Analogs

The chemical synthesis of coelenterazine and its analogs is fundamental to the advancement of bioluminescence technologies, as it allows for the creation of probes with tailored properties. nih.govnih.gov Early synthetic routes were often hampered by harsh reaction conditions and limited functional group tolerance, which restricted the diversity of accessible analogs. nih.govresearchgate.net

More recent developments have focused on creating more robust and versatile synthetic strategies. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have become powerful tools for functionalizing the aminopyrazine core of coelenterazine. researchgate.netillinois.educlockss.org These methods allow for the introduction of a wide variety of substituents at different positions of the imidazopyrazinone scaffold. nih.govresearchgate.net For instance, a novel four-segment coupling approach has been developed to improve yields and facilitate the synthesis of diverse analogs. clockss.org

Future research in this area will concentrate on:

Developing milder and more efficient reaction conditions to allow for the incorporation of sensitive functional groups.

Exploring new synthetic disconnections and strategies to access novel structural motifs that are not readily available through current methods. researchgate.net

Creating combinatorial libraries of coelenterazine analogs to screen for desired properties such as increased light output, red-shifted emission, and improved stability. researchgate.net

Synthesizing "caged" coelenterazine derivatives that can be activated by specific enzymes or light, providing greater control over the bioluminescent signal. scispace.com

The ability to synthesize a wide array of structurally diverse analogs is essential for fine-tuning luciferin-luciferase pairs for specific applications in bioassays and molecular imaging. mdpi.com

Synthetic StrategyKey FeaturesCompound Classes
Classical Condensation Acid-mediated condensation of coelenteramine and a keto-aldehyde. clockss.orgEarly synthesis of coelenterazine and simple analogs. illinois.edu
Palladium Cross-Coupling Suzuki-Miyaura, Stille, and Negishi reactions for functionalizing the aminopyrazine core. researchgate.netillinois.educlockss.orgStructurally diverse analogs with various aromatic and heterocyclic groups. nih.govresearchgate.net
Four Segment-Coupling Regio- and chemo-selective couplings for higher yields and efficiency. clockss.orgWide range of coelenterazine analogs. clockss.org
Imino-O-tosylate Chemistry Use of imino-O-tosylates as stable precursors for Suzuki-Miyaura reactions. researchgate.netAmino(aryl)pyrazines as key intermediates for analog synthesis. researchgate.net

Engineering of Luciferases for Enhanced this compound Systems

While the chemical structure of the luciferin is critical, the luciferase enzyme plays an equally important role in determining the properties of the bioluminescent system. mdpi.com Protein engineering has emerged as a powerful strategy to create luciferases with improved characteristics, such as increased brightness, enhanced stability, and altered emission spectra. acs.orgmdpi.com

A notable example is the engineering of Renilla luciferase (RLuc), which has led to variants like RLuc8 with a four-fold increase in brightness and improved stability. acs.org Similarly, NanoLuc, an engineered luciferase derived from Oplophorus luciferase, is significantly smaller and about 150 times brighter than RLuc. jst.go.jp

Future research directions in luciferase engineering include:

Directed evolution and rational design to create luciferases that are specifically optimized for use with novel this compound analogs. acs.org

Mutagenesis of residues in the active site to fine-tune the enzyme-substrate interaction and modulate the color of the emitted light. mdpi.comnih.gov

Developing luciferases with "glow-type" kinetics , which provide a stable and long-lasting light signal, as opposed to the "flash-type" kinetics of wild-type enzymes. nih.govmuni.cz

Creating fusion proteins that link luciferases to other proteins of interest for applications in biosensing and studying protein-protein interactions. nih.gov

The co-evolution of luciferins and luciferases through a combination of chemical synthesis and protein engineering holds the key to developing the next generation of highly sensitive bioluminescent reporters. mdpi.com

Engineered LuciferaseParent LuciferaseKey Improvements
RLuc8 Renilla luciferase (RLuc)4-fold increased brightness, enhanced stability. acs.org
NanoLuc (NLuc) Oplophorus luciferase (OLuc)~150x brighter than RLuc, smaller size (19 kDa), high stability. jst.go.jp
teLuc/LumiLuc Engineered from a marine luciferasePairs with DTZ and 8pyDTZ analogs for brighter, red-shifted emission. acs.org
AkaLuc Firefly luciferaseRed-shifted emission to 675 nm for deep tissue imaging. rsc.org

Exploration of Red-Shifted and Near-Infrared Emitting Systems

A major limitation of many natural bioluminescent systems, including those using this compound, is that they emit light in the blue-green region of the spectrum (typically 460-490 nm). mdpi.comjst.go.jp This light is readily absorbed and scattered by biological tissues, particularly by hemoglobin, which limits its application in deep-tissue and in vivo imaging. rsc.org Consequently, there is a strong demand for the development of red-shifted and near-infrared (NIR) emitting systems. acs.org

Strategies to achieve this include:

Chemical modification of the this compound scaffold to extend the π-conjugation of the molecule, which can lead to a red-shift in the emission wavelength. mdpi.comnih.gov For example, the development of analogs like diphenylterazine (B2949931) (DTZ) has led to systems with shifted emission peaks. acs.org

Engineering luciferases to alter the microenvironment of the active site, thereby influencing the energy of the light-emitting species. mdpi.comnih.gov Mutations in the active site of Renilla luciferase have been shown to produce detectable red-shifts. mdpi.com

Utilizing Bioluminescence Resonance Energy Transfer (BRET) , where energy is transferred from the luciferase-luciferin complex to a fluorescent acceptor molecule, such as a fluorescent protein or a quantum dot. acs.orgresearchgate.netberthold.com This non-radiative energy transfer results in light emission from the acceptor at a longer wavelength. acs.org

The development of bright, red-shifted, and NIR bioluminescent systems is a critical area of research that will significantly expand the utility of this compound-based technologies for in vivo imaging and other biomedical applications. rsc.org

Integration into Advanced Bio-sensing and Imaging Platforms

The unique properties of this compound-based bioluminescence have made it an invaluable tool for a wide range of bio-sensing and imaging applications. novapublishers.com The high signal-to-noise ratio, due to the absence of a need for an external light source, is a major advantage over fluorescence-based methods. novapublishers.com

Current and future applications include:

Reporter gene assays: Luciferases serve as sensitive reporters for studying gene expression and regulation.

Bioluminescence Resonance Energy Transfer (BRET): BRET is widely used to study protein-protein interactions, conformational changes in proteins, and other dynamic cellular processes in real-time. acs.orgresearchgate.netberthold.com

Calcium imaging: The photoprotein aequorin, which uses coelenterazine as its chromophore, is a well-established tool for measuring intracellular calcium concentrations. nih.gov

In vivo imaging: Bioluminescence imaging (BLI) allows for the non-invasive monitoring of biological processes in living animals, such as tracking cancer cells, monitoring infections, and assessing the efficacy of drugs. mdpi.com

Development of novel biosensors: By caging coelenterazine with moieties that can be cleaved by specific enzymes or analytes, it is possible to create probes that light up in the presence of a target molecule. scispace.commdpi.com

Future research will focus on integrating these systems into more sophisticated platforms, such as microfluidic devices and high-throughput screening assays, to further enhance their analytical power. researchgate.net

Deeper Mechanistic Insights into Chemiexcitation and Energy Transfer Processes

The fundamental process of bioluminescence involves the conversion of chemical energy into light via a chemiexcitation step. novapublishers.comresearchgate.net In the case of this compound, this involves the oxidation of the imidazopyrazinone core to form a high-energy dioxetanone intermediate. illinois.edumdpi.comnih.govnih.gov The decomposition of this intermediate leads to the formation of an excited-state coelenteramide (B1206865), which then emits a photon as it returns to its ground state. illinois.eduresearchgate.net

While this general mechanism is accepted, the precise details of the chemiexcitation process are still under investigation. mdpi.com Early theories, such as Chemically Induced Electron-Exchange Luminescence (CIEEL), proposed that electron transfer from an electron-rich part of the molecule to the peroxide group was the key to efficient light production. mdpi.comresearchgate.net However, recent theoretical and experimental studies have challenged this view, suggesting that a neutral dioxetanone intermediate is responsible for efficient chemiexcitation without a direct correlation to charge or electron transfer. researchgate.netresearchgate.netresearchgate.net

Future research will employ a combination of advanced spectroscopic techniques and computational modeling to:

Clarify the exact nature of the dioxetanone intermediate (neutral vs. anionic) that leads to the most efficient light emission under different conditions. mdpi.comresearchgate.net

Understand the role of the luciferase in catalyzing the reaction and modulating the properties of the emitted light. muni.cz

Investigate the dynamics of energy transfer in BRET systems to optimize their efficiency and create new donor-acceptor pairs. researchgate.netsci-hub.se

A deeper understanding of these fundamental mechanisms will guide the rational design of new and improved bioluminescent systems. researchgate.netresearchgate.net

Strategies for Overcoming Challenges in Bioluminescence Signal Stability

A significant challenge in the practical application of this compound is its limited stability in aqueous solutions, particularly at physiological pH. mdpi.comworldscientific.com Degradation of the luciferin leads to a decrease in the bioluminescent signal over time and an increase in background autoluminescence, both of which reduce the sensitivity of the assay. worldscientific.com

Several strategies are being explored to address this issue:

Chemical modification of the coelenterazine structure to create analogs with improved stability. scispace.com

The use of stabilizing agents , such as antioxidants like ascorbic acid, which have been shown to reduce the rate of coelenterazine degradation and improve the signal-to-noise ratio in assays. google.com

Engineering luciferases with "glow-type" kinetics , which results in a more sustained and stable light output. muni.cz

Optimizing assay conditions , such as buffer composition and pH, to minimize luciferin degradation.

Future research will focus on developing a multi-pronged approach that combines the synthesis of more stable analogs with the use of optimized luciferase enzymes and assay formulations to achieve robust and reliable bioluminescent signals for a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.